Dabigatran etexilate-d13

Isotopic Purity Quantitative LC-MS Internal Standard

Dabigatran etexilate-d13 (CAS 2749293-92-1) is a stable isotope-labeled internal standard with 13 deuterium atoms strategically placed to ensure co-elution with the analyte, eliminating the deuterium isotope effect observed in lightly labeled analogs. This enables robust matrix effect correction and accurate quantification in LC-MS/MS assays. Essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring of dabigatran. Supplied as a crystalline solid with ≥98% purity. For R&D use only.

Molecular Formula C24H28D13N7O5
Molecular Weight 640.8
Cat. No. B1163280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran etexilate-d13
Synonymsethyl 3-(2-(((4-(N-(((hexyl-d13)oxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Molecular FormulaC24H28D13N7O5
Molecular Weight640.8
Structural Identifiers
SMILESCN1C2=CC=C(C(N(CCC(OCC)=O)C3=NC=CC=C3)=O)C=C2N=C1CNC4=CC=C(C(NC(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)=N)C=C4
InChIInChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)/i1D3,4D2,6D2,7D2,10D2,21D2
InChIKeyKSGXQBZTULBEEQ-BTQQZDERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Etexilate-d13: High-Purity Deuterated Internal Standard for LC-MS/MS Quantification


Dabigatran etexilate-d13 (CAS 2749293-92-1) is a stable isotope-labeled analog of the oral anticoagulant prodrug dabigatran etexilate, featuring thirteen deuterium atoms substituted on the n-hexyloxy side chain . It is a member of the direct thrombin inhibitor class and is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of dabigatran etexilate and its active metabolite dabigatran in biological matrices . With a molecular weight of 640.8 g/mol and a typical purity specification of ≥98%, this compound is supplied as a crystalline solid for research use only .

Why Dabigatran Etexilate-d13 Cannot Be Substituted with Unlabeled or Lightly Labeled Analogs


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must co-elute with the analyte to normalize for variable matrix effects, ionization efficiency, and extraction recovery [1]. While unlabeled dabigatran etexilate cannot be distinguished from the endogenous or dosed analyte by mass, lightly deuterated analogs (e.g., d3 or d4) may still suffer from isotopic interference or, critically, from a deuterium isotope effect that causes differential retention time relative to the unlabeled analyte [2]. This retention time shift can expose the IS to a different ionization environment, undermining its ability to correct for matrix effects and leading to inaccurate quantification [3]. The strategic placement of thirteen deuterium atoms in dabigatran etexilate-d13 is designed to maximize mass differentiation while mitigating the risk of chromatographic separation from the analyte, ensuring robust and reliable data integrity [1].

Dabigatran Etexilate-d13: Quantitative Evidence for Scientific Selection


Isotopic Purity: Dabigatran Etexilate-d13 vs. Unlabeled and 13C6 Analogs

Dabigatran etexilate-d13 is supplied with a minimum isotopic purity of ≥99% for the deuterated forms (d1-d13), as confirmed by mass spectrometry and NMR analyses . This high enrichment is critical for its function as an internal standard, as any contamination from unlabeled (d0) or partially labeled species can cause isotopic interference and bias quantification . In comparison, the unlabeled analyte has no isotopic enrichment, and [13C6]-dabigatran etexilate is specified at ≥98% purity with 99% 13C enrichment .

Isotopic Purity Quantitative LC-MS Internal Standard

Method Validation Performance: Dabigatran-d13 vs. Dabigatran-d3 Internal Standard

A validated LC-MS/MS method for quantifying dabigatran etexilate and its metabolites in human plasma utilized dabigatran-d3 as the internal standard and achieved a linear calibration range of 5-1000 ng/mL with r² > 0.99 and a lower limit of quantitation (LLOQ) of 5 ng/mL (S/N > 10) [1]. The assay demonstrated excellent precision and accuracy with intra- and inter-day CVs < 15.0% and analyte recoveries > 84.1% with no significant matrix effect [1]. The performance of dabigatran-d3 in this study establishes a benchmark. The heavier d13 analog is expected to provide equivalent or superior performance by further reducing potential isotopic overlap and retention time shifts.

Method Validation LC-MS/MS Therapeutic Drug Monitoring

Mitigation of Deuterium Isotope Effect: Dabigatran Etexilate-d13 vs. Lower d-Substituted Analogs

A known limitation of deuterated internal standards is the deuterium isotope effect, which can cause a slight shift in chromatographic retention time compared to the non-deuterated analyte [1]. This effect can be more pronounced with lower degrees of deuteration. For example, studies have shown that a difference in retention time between an analyte and its deuterated IS can lead to differential matrix effects and compromised quantification accuracy [2]. The d13 analog, with its higher mass and different isotopic substitution pattern, may exhibit a distinct retention behavior. However, the larger mass difference can help ensure the IS peak is well-resolved from the analyte peak in the mass spectrometer, even if slight chromatographic differences occur, thereby reducing the risk of ion suppression variability [3].

Deuterium Isotope Effect LC Retention Time Matrix Effect

Dabigatran Etexilate-d13: Optimal Research and Industrial Application Scenarios


Preclinical and Clinical Pharmacokinetic (PK) Studies

Use dabigatran etexilate-d13 as the internal standard for LC-MS/MS quantification of dabigatran etexilate and its active metabolite in plasma samples from preclinical toxicology studies or human clinical trials. Its high isotopic purity ensures accurate measurement of drug concentrations over time, enabling precise determination of PK parameters (Cmax, Tmax, AUC, t1/2) without interference from endogenous compounds or co-administered drugs . This application is critical for establishing bioequivalence, assessing drug-drug interactions, and supporting regulatory submissions.

Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

Implement dabigatran etexilate-d13 in a validated LC-MS/MS assay for routine therapeutic drug monitoring of dabigatran in patients. The assay's wide dynamic range (5-1000 ng/mL) and high precision (CV < 15%) using a deuterated IS (d3 as benchmark) [1] demonstrate the suitability of this approach. The d13 analog offers a potential advantage in minimizing the deuterium isotope effect, which is particularly beneficial in high-throughput clinical laboratories where consistent, accurate results are paramount for guiding anticoagulation therapy and preventing adverse events [2].

Metabolic Pathway Elucidation and Mass Balance Studies

Employ dabigatran etexilate-d13 in conjunction with unlabeled dabigatran etexilate to track and quantify the prodrug, its active metabolite dabigatran, and other downstream metabolites in in vitro hepatocyte incubations or in vivo excretion studies. The distinct mass shift (13 Da) allows for unambiguous differentiation of the exogenously administered labeled compound from the endogenous or unlabeled dosed drug, facilitating accurate mass balance calculations and identification of major and minor metabolic routes .

Bioequivalence and Generic Drug Development

Utilize dabigatran etexilate-d13 as a critical internal standard in the development and validation of robust, sensitive LC-MS/MS methods for quantifying dabigatran etexilate in plasma. This is essential for conducting bioequivalence studies comparing generic formulations to the reference listed drug (RLD, Pradaxa®), as required by regulatory agencies. The high purity and reliable performance of the deuterated IS ensure the generation of accurate and defensible data for Abbreviated New Drug Applications (ANDAs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran etexilate-d13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.